![molecular formula C15H10N4O2S B2954482 6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide CAS No. 1445585-18-1](/img/structure/B2954482.png)
6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide
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Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . Pyridines, on the other hand, are a class of organic compounds with a heterocyclic aromatic ring system .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis . Pyridines with sulfonamide moiety can be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism .Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo [ b ]pyridine or 1-aza-naphthalene with the C 9 H 7 N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide” would depend on its specific structure. Quinoline and pyridine compounds in general have diverse properties due to the wide range of possible substitutions on their ring structures .Future Directions
The future directions in the research of quinoline and pyridine compounds could involve the development of greener and more sustainable chemical processes , as well as the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
6-cyano-N-quinolin-6-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c16-9-13-3-5-14(10-18-13)22(20,21)19-12-4-6-15-11(8-12)2-1-7-17-15/h1-8,10,19H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMSADOHPFYOKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CN=C(C=C3)C#N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-(quinolin-6-yl)pyridine-3-sulfonamide |
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